Bienvenue dans la boutique en ligne BenchChem!

2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole

Lipophilicity Drug-likeness SAR screening

2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole (CAS 311313-27-6) is a 2,5-diaryl-1,3,4-oxadiazole bearing a meta-nitrophenyl acceptor at position 5 and a p-tolyl donor at position This substitution pattern generates a predicted ACD/LogP of 4.52 and a polar surface area of 85 Ų. The compound has zero Rule-of-Five violations, a molecular weight of 281.27 Da, and is commercially available at purities of 95–97% from multiple suppliers.

Molecular Formula C15H11N3O3
Molecular Weight 281.271
CAS No. 311313-27-6
Cat. No. B2728809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole
CAS311313-27-6
Molecular FormulaC15H11N3O3
Molecular Weight281.271
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c1-10-5-7-11(8-6-10)14-16-17-15(21-14)12-3-2-4-13(9-12)18(19)20/h2-9H,1H3
InChIKeySAUREENQVGKDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole (CAS 311313-27-6): Core Physicochemical and Structural Profile for Procurement Screening


2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole (CAS 311313-27-6) is a 2,5-diaryl-1,3,4-oxadiazole bearing a meta-nitrophenyl acceptor at position 5 and a p-tolyl donor at position 2. This substitution pattern generates a predicted ACD/LogP of 4.52 and a polar surface area of 85 Ų . The compound has zero Rule-of-Five violations, a molecular weight of 281.27 Da, and is commercially available at purities of 95–97% from multiple suppliers . The meta-nitro substitution distinguishes it from the more common para-nitro isomer and the ortho-nitro variant, offering a distinct electronic and steric profile that can be leveraged in structure–activity relationship (SAR) campaigns.

Why 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole Cannot Be Casually Substituted by In-Class Analogs


Diaryl-1,3,4-oxadiazoles with nitro and methyl substituents exhibit strikingly different physicochemical and potentially biological properties depending on the nitro positional isomer (ortho, meta, para) and the oxadiazole regioisomer (1,3,4 vs. 1,2,4). Published medicinal chemistry analyses demonstrate that 1,3,4-oxadiazole isomers show approximately an order of magnitude lower lipophilicity (log D) compared to matched 1,2,4-oxadiazole pairs, with significant differences also observed in metabolic stability, hERG inhibition, and aqueous solubility [1]. Furthermore, structure–activity relationship (SAR) profiling of nitro-substituted oxadiazoles has identified that the 3,5-dinitrophenyl moiety and the 1,3,4-oxadiazole core are favoured over 1,2,4-isomers and 1,2-diacylhydrazine precursors for cholinesterase inhibition and antimicrobial activity [2]. Substituting the meta-nitro compound with its para-nitro or ortho-nitro isomer, or with a 1,2,4-oxadiazole regioisomer, can therefore lead to unpredictable shifts in potency, selectivity, and pharmacokinetic behaviour, making compound-specific validation essential.

Quantitative Comparative Evidence for 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole (CAS 311313-27-6) vs. Closest Structural Analogs


Meta-Nitro vs. Para-Nitro Isomer: ACD/LogP and Polar Surface Area Comparison for Lipophilicity-Driven SAR

The target meta-nitro compound (CAS 311313-27-6) and its para-nitro isomer (CAS 62507-52-2) exhibit measurable differences in predicted lipophilicity. The ACD/LogP for the meta-nitro isomer is 4.52, compared to 4.57 for the para-nitro isomer (ACD/Labs prediction) . Although the LogP difference of Δ = 0.05 is modest, the ACD/LogD at pH 5.5 is 3.91 for the meta-nitro vs. 3.92 for the para-nitro, while the EPI Suite KOWWIN Log Kow estimate for the meta-nitro is 2.83, versus a LogP of 4.14340 (chemsrc) or an XlogP of 3.3 (PubChem-derived) for the para-nitro isomer . The polar surface area is 85 Ų for the meta-nitro and 84.74 Ų for the para-nitro . These consistent differences, though small, reflect the distinct electronic distribution conferred by the nitro-group position.

Lipophilicity Drug-likeness SAR screening

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: ~10-Fold Log D Advantage Dictated by Core Topology

The 1,3,4-oxadiazole core of the target compound provides a systematic lipophilicity advantage over the 1,2,4-oxadiazole regioisomer. A systematic matched-pair analysis by Boström et al. demonstrated that, in virtually all cases, 1,3,4-oxadiazole isomers exhibit approximately an order of magnitude lower log D compared to their 1,2,4-oxadiazole counterparts, alongside superior metabolic stability, reduced hERG inhibition, and improved aqueous solubility [1]. The 1,2,4-oxadiazole regioisomer 5-(3-nitrophenyl)-3-p-tolyl-1,2,4-oxadiazole (CAS 352642-88-7), with an identical molecular formula (C₁₅H₁₁N₃O₃) and comparable molecular weight (281.27 Da), has a reported LogP of 4.14340 and PSA of 84.74 Ų . The systematically higher lipophilicity of 1,2,4-isomers can lead to increased off-target binding, higher metabolic turnover, and poorer solubility profiles, directly impacting developability.

Regioisomer differentiation Lipophilicity Drug design

Nitro Group Position and Hydrogen Bond Acceptor Count: Meta-Nitro Provides 6 HBA vs. 5 for Close Analogs

The target compound possesses 6 hydrogen bond acceptors (HBA) according to ChemSpider, whereas the para-nitro isomer (CAS 62507-52-2) and the ortho-nitro isomer (CAS 88185-06-2) are both reported with 5 HBA . The additional HBA capacity in the meta-nitro compound arises from the electronic configuration of the nitro group in the meta position relative to the oxadiazole ring, which influences the availability of lone pairs on the oxadiazole nitrogen and oxygen atoms for intermolecular hydrogen bonding. This difference directly impacts molecular recognition in biological targets where hydrogen bonding is a key determinant of binding affinity.

Hydrogen bonding Molecular recognition Physicochemical profiling

Bioactivity Screening Status: No Significant Activity at ≤10 µM Across ChEMBL-Assayed Targets

According to the ChEMBL database (accessed via ZINC ID ZINC00281308), the compound has not shown any activity ≤10 µM against any reported biological target [1]. This inactivity profile, while not a positive efficacy signal, differentiates the compound from more promiscuous nitro-aromatic oxadiazoles that exhibit broad-spectrum antimicrobial activity with MIC values as low as 2 µM against Mycobacterium tuberculosis and Gram-positive bacteria [2]. The lack of potent bioactivity at screening concentrations suggests that 2-(3-nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole may serve as a cleaner negative-control scaffold or a starting point for fragment-based design where the nitro and tolyl groups can be further elaborated.

Selectivity screening Off-target profiling Chemical probe development

Recommended Application Scenarios for 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole (CAS 311313-27-6)


Lipophilicity-Modulated SAR Probe in Lead Optimisation Campaigns

Use the target compound as a meta-nitro reference point in matched molecular pair analyses alongside its para-nitro (CAS 62507-52-2) and ortho-nitro (CAS 88185-06-2) isomers. The systematic lipophilicity differences (ACD/LogP 4.52 vs. 4.57 vs. ortho) and the HBA count variation (6 vs. 5) allow medicinal chemists to deconvolute the contribution of nitro positional effects to ADME properties, target binding, and selectivity without altering the core 1,3,4-oxadiazole scaffold [1].

1,3,4-Oxadiazole Core Selection for Developability-Driven Design

In programs where both 1,3,4- and 1,2,4-oxadiazole regioisomers are under consideration, this compound serves as a concrete example of the 1,3,4-regioisomer advantage. The ~10-fold lower log D predicted for 1,3,4-oxadiazoles, combined with superior metabolic stability and reduced hERG inhibition relative to 1,2,4-counterparts, supports prioritising the 1,3,4-core early in hit-to-lead progression [1].

Negative Control or Fragment Starting Point for Nitro-Aromatic Oxadiazole Libraries

Given the absence of reported bioactivity at ≤10 µM against ChEMBL targets, this compound is well-suited as an inactive control in phenotypic or target-based screens involving nitro-aromatic oxadiazoles [1]. Alternatively, it can serve as a fragment for further elaboration: the meta-nitro group can be reduced to an amine for subsequent diversification, while the p-tolyl ring provides a hydrophobic anchor for fragment growing strategies .

Donor–Acceptor Physicochemical Reference for Nonlinear Optical (NLO) Material Design

The donor–acceptor architecture of this compound—p-tolyl (electron-donating) and meta-nitrophenyl (electron-withdrawing) bridged via a 1,3,4-oxadiazole π-conjugation relay—maps directly onto design principles established for second-order NLO materials [1]. Although specific hyperpolarizability (β) values for this compound have not been reported, the scaffold class has demonstrated β values of 14–124 × 10⁻³⁰ esu, making the compound a rational entry point for experimental NLO characterisation and comparison with analogous donor–acceptor oxadiazoles .

Quote Request

Request a Quote for 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.